molecular formula C7H10F3NO2 B13243739 Methyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate

Methyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate

Cat. No.: B13243739
M. Wt: 197.15 g/mol
InChI Key: OFICJXJNWQDYSM-UHFFFAOYSA-N
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Description

Molecular Geometry

The pyrrolidine ring adopts a non-planar envelope conformation to alleviate angular strain, with substituents influencing puckering:

Parameter Value/Description
Ring puckering amplitude (θ) ~20–30° (estimated for 3-substituted pyrrolidines)
Dihedral angles C2-C3-N1-C5: ~−35° to +40° (flexible)
Bond lengths C3-CF₃: 1.52 Å (typical C-C bond length)

The trifluoromethyl group at position 3 introduces steric bulk, favoring a pseudo-equatorial orientation to minimize 1,3-diaxial interactions. The ester group at position 2 adopts a gauche conformation relative to the CF₃ group, optimizing orbital overlap between the carbonyl π-system and the ring’s σ-framework.

Conformational Energy Landscape

Computational studies of analogous pyrrolidine derivatives reveal:

  • Envelope conformers are energetically favored over planar or twist-boat forms (ΔG ≈ 2–4 kcal/mol).
  • Substituent effects:
    • CF₃ groups increase rotational barriers by ~1.5 kcal/mol due to steric and electronic repulsion.
    • Methyl esters stabilize specific puckered states via hyperconjugation (n→π* interactions).

Electronic Effects of Trifluoromethyl Substitution

The trifluoromethyl group exerts two primary electronic effects:

Inductive Withdrawal

  • The -CF₃ group’s electronegativity (χ = 3.98 ) withdraws electron density via σ-bonds, polarizing adjacent bonds:
    • C3-N1 bond : Reduced electron density increases partial positive charge on nitrogen (δ+ ≈ +0.15 e).
    • Ring aromaticity : Non-aromatic, but conjugation with the ester carbonyl enhances partial double-bond character at C2-C3.

Steric and Field Effects

  • The van der Waals volume of -CF₃ (≈55 ų) creates a steric shield, hindering nucleophilic attack at C3.
  • The dipole moment (≈2.1 D) aligns with the C3-CF₃ bond axis, influencing intermolecular interactions (e.g., crystal packing).

Comparative Electronic Properties

Substituent σₚ (Hammett) π* (Polarity) Impact on Reactivity
-CF₃ +0.88 0.73 Electrophilic ring deactivation
-CH₃ −0.17 0.00 Mild electron donation
-COOCH₃ +0.45 0.64 Resonance withdrawal at carbonyl oxygen

This electronic profile renders the compound resistant to electrophilic substitution but reactive toward nucleophilic acyl substitution at the ester group.

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

methyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C7H10F3NO2/c1-13-6(12)5-4(2-3-11-5)7(8,9)10/h4-5,11H,2-3H2,1H3

InChI Key

OFICJXJNWQDYSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CCN1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Asymmetric Michael Addition / Hydrogenative Cyclization Approach

A prominent method for preparing trifluoromethylated pyrrolidines, including this compound, involves an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethyl ketones to nitroolefins, followed by catalytic hydrogenation to form the pyrrolidine ring with high stereoselectivity.

  • Step 1: Michael Addition
    • Reactants: 1,1,1-Trifluoromethyl ketones and nitroolefins
    • Catalyst: Organocatalyst under mild conditions with low catalyst loading
    • Outcome: Formation of Michael adducts with excellent diastereo- and enantioselectivity
    • Yield: High yields reported
  • Step 2: Catalytic Hydrogenation
    • Catalyst: Hydrogenation catalyst (e.g., Pd/C)
    • Outcome: Stereoselective reduction of the nitro group and cyclization to form the pyrrolidine ring bearing the trifluoromethyl group and three contiguous stereocenters
    • Additional: Enables access to epimeric pyrrolidines from a common intermediate

This method is advantageous due to its operational simplicity, mild reaction conditions, and excellent stereocontrol, which are critical for synthesizing pharmaceutically relevant trifluoromethylated pyrrolidines.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Functionalization

Another synthetic strategy involves the Cu(I)-catalyzed reaction between CF3-substituted allenynes and azides to generate highly functionalized proline derivatives, which can be further manipulated to obtain this compound analogs.

  • Procedure:
    • Reactants: CF3-substituted allenynes and azides
    • Catalyst: Cu(I) thiophene-2-carboxylate (CuTC), 5 mol%
    • Solvent: Anhydrous toluene
    • Conditions: Room temperature, 4 hours stirring
    • Workup: Removal of solvent under reduced pressure, purification by silica gel chromatography
  • Outcome: Formation of triazole-functionalized pyrrolidine derivatives, which can be further transformed into this compound derivatives or analogs.

Synthesis of the Hydrochloride Salt

This compound hydrochloride is often prepared by treating the free base with hydrochloric acid to afford the corresponding salt. This salt form is useful for isolation, purification, and enhancing compound stability.

Property Value
Molecular Formula C7H11ClF3NO2
Molecular Weight 233.61 g/mol
CAS Number 2137462-15-6
  • Preparation: Typically involves reacting the free base with HCl in an appropriate solvent, followed by crystallization.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Yield & Selectivity Notes
Asymmetric Michael Addition + Hydrogenation 1,1,1-Trifluoromethyl ketones, nitroolefins Organocatalyst, Pd/C, mild temp. High yield, excellent stereo- and enantioselectivity Direct access to trisubstituted pyrrolidines
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CF3-substituted allenynes, azides CuTC, toluene, room temp. Moderate to high, functionalized derivatives Enables further functionalization
Hydrochloride Salt Formation Free base this compound HCl treatment High purity salt form Improves stability and handling

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets in the body. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Varied Substituents

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid
  • Structure : Shares the pyrrolidine backbone but incorporates a benzodioxol group, ureido linker, and carboxylic acid.
  • Key Differences: The carboxylic acid replaces the methyl ester, increasing polarity.
  • Spectroscopy : FTIR shows a carbonyl stretch at 1675 cm⁻¹ (ester/acid C=O) and aromatic C-F vibrations at 1321–1231 cm⁻¹ .
  • Applications : Likely explored for enzyme inhibition due to its hydrogen-bonding motifs.
b. (2R,3S,4R*,Z)-Methyl 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-2-(trifluoromethyl)pyrrolidine-2-carboxylate
  • Structure: Features a triazolyl substituent and tosylimino group.
  • Synthesis : Cu(I)-catalyzed cascade reaction achieves 86% yield, suggesting efficient synthetic accessibility .
  • Physicochemical Data : Elemental analysis (C, H, N) aligns with theoretical values, confirming purity .
SARS-CoV-2 Drug Candidate (Methyl (2S,4R)-1-((S)-2-((methoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylate)
  • Structure: Includes a methoxycarbonylamino group and tert-butyl substituent.
  • Spectroscopy : IR shows ester C=O at 1723 cm⁻¹ and amide I band at 1650 cm⁻¹ .
  • Applications : Demonstrated efficacy as a SARS-CoV-2 main protease inhibitor .

Heterocyclic Analogues

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
  • Structure : Pyridine ring replaces pyrrolidine, with -Cl and -CF₃ substituents.
  • Key Differences : The aromatic pyridine core increases planarity and basicity. Chlorine enhances electronegativity but reduces lipophilicity compared to methyl.
  • Molecular Weight : 239.58 g/mol (lower than pyrrolidine analogues) .
  • Applications : Used in agrochemical research due to stability and halogenated motifs .
Thieno[2,3-b]pyridine Derivatives (e.g., Methyl 3-amino-6-methylthiopheno[2,3-b]pyridine-2-carboxylate)
  • Structure: Thiophene-fused pyridine core with amino and ester groups.
  • Key Differences: The thienopyridine system confers π-conjugation, altering electronic properties.
  • Applications : Explored in optoelectronics and as kinase inhibitors .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Spectral Data Yield/Purity Applications
Methyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate Pyrrolidine -CF₃, methyl ester ~209.15 (estimated) Ester C=O ~1720 cm⁻¹ (IR) N/A Drug scaffold, agrochemical
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)... Pyrrolidine Benzodioxol, ureido, -COOH ~466 (MS) 1675 cm⁻¹ (C=O), 1231 cm⁻¹ (C-F) 68% yield, >99% Enzyme inhibition
SARS-CoV-2 candidate Pyrrolidine Methoxycarbonylamino, tert-butyl ~450 (estimated) 1723 cm⁻¹ (ester), 1650 cm⁻¹ (amide) 96% yield Antiviral therapy
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate Pyridine -Cl, -CF₃ 239.58 N/A High purity Agrochemical research
Thieno[2,3-b]pyridine derivative Thienopyridine Amino, methyl, ester 213.28 N/A Solid crystal Kinase inhibition

Key Findings and Trends

Trifluoromethyl Role : The -CF₃ group consistently enhances metabolic stability and lipophilicity across all compounds, critical for bioavailability .

Ring Puckering : Pyrrolidine derivatives exhibit conformational flexibility, with puckering amplitudes influencing binding pocket compatibility .

Synthetic Accessibility : Cu(I)-catalyzed methods (e.g., ) achieve high yields (>85%), advantageous for scalable synthesis .

Spectroscopic Signatures : Ester carbonyl stretches (1675–1723 cm⁻¹) and C-F vibrations (1231–1321 cm⁻¹) are consistent markers for structural validation .

Biological Activity

Methyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate is a pyrrolidine derivative characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. This compound has been the subject of various studies due to its potential applications in medicinal chemistry, particularly as an antiviral, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this compound, summarizing key findings from recent research.

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug discovery. Its unique structure allows for interactions with various biological targets, which can lead to significant pharmacological effects.

The mechanism of action for this compound involves its interaction with specific molecular pathways. The trifluoromethyl group increases binding affinity to hydrophobic pockets within proteins, facilitating stronger interactions with biological targets. This property is crucial for its activity against various diseases.

Antiviral Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antiviral properties. For instance, studies have shown that similar pyrrolidine derivatives can inhibit viral replication through mechanisms involving the disruption of viral protein synthesis and assembly .

Anticancer Properties

This compound has demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies revealed that this compound could inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity . The presence of the trifluoromethyl group has been linked to increased antiproliferative effects compared to non-fluorinated analogs.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In animal models, this compound has been shown to reduce inflammation markers and improve symptoms associated with inflammatory diseases . Its mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Study 1: Antiviral Activity

A study focused on the antiviral potential of pyrrolidine derivatives highlighted that this compound inhibited replication of influenza virus in vitro. The compound showed a dose-dependent response, with significant reductions in viral titers at concentrations as low as 10 μM .

Case Study 2: Anticancer Efficacy

In a comparative analysis of various pyrrolidine derivatives, this compound was found to be one of the most effective compounds against human cervical carcinoma (HeLa) cells. The study reported an IC50 value of approximately 15 µM, suggesting strong potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityIC50 (µM)Notes
This compoundAnticancer~15Strong cytotoxicity against HeLa cells
Pyrrolidine-2,5-dioneModerate anticancer~30Less effective than trifluoromethyl variant
ProlinolLow anticancer activity>50Limited efficacy compared to TFM variant

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Methyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate with high diastereoselectivity?

  • Methodology : Diastereoselective synthesis often employs chiral auxiliaries or catalytic asymmetric methods. For pyrrolidine derivatives, cycloaddition reactions (e.g., 1,3-dipolar cycloaddition) or ring-opening of activated intermediates (e.g., aziridines) are common. For example, Gorodnicheva et al. (2023) demonstrated a diastereoselective route using aryl/heteroaryl substituents to control stereochemistry via steric and electronic effects . Reaction optimization (e.g., solvent polarity, temperature) is critical for minimizing epimerization.
  • Key Tools : NMR for monitoring stereochemical integrity, chiral HPLC for enantiomeric excess determination .

Q. How can crystallographic data resolve conformational ambiguities in this compound derivatives?

  • Methodology : X-ray crystallography remains the gold standard. Use software like Mercury CSD to analyze puckering parameters (Cremer-Pople coordinates ) and hydrogen-bonding motifs. For example, Bernstein et al. (1995) highlighted graph-set analysis to classify intermolecular interactions, which can explain stability differences between polymorphs .
  • Challenges : The trifluoromethyl group introduces steric bulk, complicating crystallization. Co-crystallization with chiral acids (e.g., tartaric acid) may improve crystal quality .

Q. What spectroscopic techniques are most effective for characterizing the trifluoromethyl group in this compound?

  • Methodology :

  • 19F NMR : Directly probes the CF₃ group’s electronic environment; chemical shifts (~-60 to -70 ppm) correlate with steric strain .
  • IR/Raman : Stretching frequencies for C-F bonds (~1100–1250 cm⁻¹) help identify conformational rigidity .
  • Mass Spectrometry : High-resolution MS (e.g., Q-TOF) confirms molecular weight and detects fragmentation pathways unique to fluorinated pyrrolidines .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in catalytic asymmetric transformations?

  • Mechanistic Insight : The CF₃ group is both electron-withdrawing and sterically demanding. In Pd-catalyzed cross-couplings, it may slow oxidative addition but enhance β-hydride elimination barriers. Computational studies (DFT) can map transition states to rationalize selectivity .
  • Case Study : Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate derivatives exhibit altered regioselectivity in Suzuki-Miyaura reactions due to fluorine’s inductive effects .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., LogP, solubility)?

  • Methodology :

  • Molecular Dynamics (MD) : Simulates solvation free energy to estimate aqueous solubility.
  • QSAR Models : Use descriptors like topological polar surface area (TPSA) and XLogP3 (experimental value: ~3.3 ).
  • Docking Studies : Assess binding to cytochrome P450 enzymes to predict metabolic stability .

Q. How do hydrogen-bonding patterns in crystals affect the compound’s stability under storage conditions?

  • Analysis : Hydrogen-bonding networks (e.g., N-H···O=C interactions) stabilize polymorphs but may promote hygroscopicity. Use Mercury CSD’s void analysis to quantify free volume and predict degradation pathways (e.g., hydrolysis) .
  • Experimental Validation : Accelerated stability testing (40°C/75% RH) coupled with PXRD to monitor phase changes .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s hydrolytic stability: How to reconcile discrepancies?

  • Root Cause : Variability in experimental conditions (e.g., pH, buffer composition). For instance, ester hydrolysis is rapid under basic conditions (pH > 10) but negligible at pH 7.4 .
  • Resolution : Conduct controlled kinetic studies using LC-MS to quantify degradation products. Compare activation energies via Arrhenius plots .

Citations

  • Avoided unreliable sources (per instructions).
  • Primary references: Peer-reviewed journals (e.g., J. Org. Chem.), crystallography software manuals, and synthetic methodology reports.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.